molecular formula C18H15N3OS B14118036 (E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B14118036
M. Wt: 321.4 g/mol
InChI Key: MNCPWKNJMHGLAU-UHFFFAOYSA-N
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Description

2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features both indole and benzothiophene moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with an appropriate indole derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological responses. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its combined indole and benzothiophene moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(1-methyl-2-oxoindol-3-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C18H15N3OS/c1-21-14-8-4-2-7-12(14)16(18(21)22)20-17-13(10-19)11-6-3-5-9-15(11)23-17/h2,4,7-8H,3,5-6,9H2,1H3

InChI Key

MNCPWKNJMHGLAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C#N)C1=O

Origin of Product

United States

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